Cas no 2287288-75-7 (3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2287288-75-7x500.png)
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
- 2287288-75-7
- EN300-6733531
- 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
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- インチ: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
- InChIKey: WSLYSVURXITUQV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC2CC(C(=O)O)C(C1)C2)=O
計算された属性
- 精确分子量: 255.14705815g/mol
- 同位素质量: 255.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 66.8Ų
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6733531-0.25g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, Mixture of isomers |
2287288-75-7 | 95% | 0.25g |
$418.0 | 2023-05-30 | |
Enamine | EN300-6733531-0.05g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, Mixture of isomers |
2287288-75-7 | 95% | 0.05g |
$197.0 | 2023-05-30 | |
Enamine | EN300-6733531-1.0g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, Mixture of isomers |
2287288-75-7 | 95% | 1g |
$842.0 | 2023-05-30 | |
Aaron | AR028N4R-100mg |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers |
2287288-75-7 | 95% | 100mg |
$428.00 | 2023-12-15 | |
Aaron | AR028N4R-10g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers |
2287288-75-7 | 95% | 10g |
$5006.00 | 2023-12-15 | |
Aaron | AR028N4R-1g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers |
2287288-75-7 | 95% | 1g |
$1183.00 | 2023-12-15 | |
1PlusChem | 1P028MWF-10g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers |
2287288-75-7 | 95% | 10g |
$4539.00 | 2024-05-24 | |
Aaron | AR028N4R-250mg |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers |
2287288-75-7 | 95% | 250mg |
$600.00 | 2023-12-15 | |
Aaron | AR028N4R-5g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers |
2287288-75-7 | 95% | 5g |
$3385.00 | 2023-12-15 | |
1PlusChem | 1P028MWF-1g |
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers |
2287288-75-7 | 95% | 1g |
$1103.00 | 2024-05-24 |
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acidに関する追加情報
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic Acid: A Comprehensive Overview
The compound 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, with the CAS number NO2287288-75-7, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which contributes to its potential applications in drug design and development.
The molecular structure of this compound is characterized by a bicyclo[3.2.1]octane framework, which is a type of norbornane derivative. The presence of the 3-azabicyclo group introduces nitrogen into the structure, enhancing its potential for forming hydrogen bonds and interacting with biological systems. Additionally, the (2-methylpropan-2-yl)oxycarbonyl group attached at position 3 adds a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to temporarily block amine functionalities.
Recent studies have highlighted the importance of bicyclic compounds like this one in medicinal chemistry. The rigid bicyclic framework provides stability and can serve as a scaffold for attaching various functional groups, making it ideal for designing molecules with specific pharmacokinetic properties. For instance, researchers have explored the use of similar bicyclic structures in developing inhibitors for kinases and other enzyme targets.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclic core. This is followed by functionalization at specific positions to introduce the desired substituents. The introduction of the Boc group is often achieved through standard carbonylation reactions, ensuring high yields and purity.
In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting various biological pathways. Its ability to modulate enzyme activity suggests potential applications in treating conditions such as inflammation, cancer, and neurodegenerative diseases. However, further research is required to fully understand its mechanism of action and safety profile.
The development of this compound also aligns with current trends in green chemistry, as researchers are increasingly focusing on sustainable methods for organic synthesis. By optimizing reaction conditions and minimizing waste, the production of this compound can be made more environmentally friendly.
In conclusion, 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid represents a valuable addition to the arsenal of tools available to medicinal chemists. Its unique structure and potential applications make it a subject of ongoing research interest, paving the way for future discoveries in drug development.
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